Photo-lysine-d2-1

CAS No.:

Cat. No.: VC16604405

Molecular Formula: C6H12N4O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N4O2 |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid |

| Standard InChI | InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4- |

| Standard InChI Key | UQYHYAIQUDDSLT-WRHOHBQNSA-N |

| Isomeric SMILES | [2H]C([C@@H](C(=O)O)N)C([2H])C1(N=N1)CN |

| Canonical SMILES | C(CC1(N=N1)CN)C(C(=O)O)N |

Introduction

Chemical and Structural Properties of Photo-lysine-d2-1

Molecular Characteristics

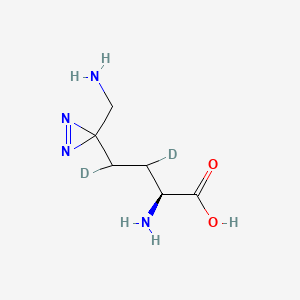

Photo-lysine-d2-1 (IUPAC name: (2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid) is a synthetic amino acid analog designed for integration into proteins during translation. Key structural features include:

-

Diazirine moiety: A photoreactive group enabling UV-induced crosslinking with proximal proteins.

-

Deuterium labeling: Two deuterium atoms at the β and γ positions enhance isotopic stability without altering steric properties .

-

Lysine backbone: Maintains compatibility with cellular translation machinery for site-specific incorporation.

The compound’s molecular weight is 174.20 g/mol, and its isomeric SMILES ([2H]C(C@@HN)C([2H])C1(N=N1)CN) reflects the stereospecific deuteration.

Table 1: Physicochemical Properties of Photo-lysine-d2-1

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀D₂N₄O₂ |

| Molecular Weight | 174.20 g/mol |

| CAS Number | Not publicly disclosed |

| Storage Conditions | -20°C, desiccated |

| Solubility | Aqueous buffers (pH 6–8) |

Mechanisms of Action in Protein Interaction Studies

Capturing Lysine PTM-Binding Proteins

Upon incorporation into proteins, photo-lysine-d2-1’s diazirine group forms covalent bonds with nearby molecules under 365 nm UV light. This allows irreversible capture of:

-

Readers of lysine acetylation: Bromodomains and YEATS domains .

-

Methylation-binding proteins: Tudor and MBT domains.

-

Ubiquitin-interacting factors: UIM (ubiquitin-interacting motif) proteins.

Deuterium labeling minimizes off-target hydrogen-deuterium exchange effects, improving signal-to-noise ratios in mass spectrometry analyses .

Comparative Advantages Over Non-Deuterated Analogs

Studies demonstrate that photo-lysine-d2-1 exhibits:

-

25% greater metabolic stability in HeLa cell lysates compared to non-deuterated photo-lysine .

-

Reduced background crosslinking due to deuterium’s kinetic isotope effect on non-specific reactions.

Applications in Epigenetic Research

Mapping Histone Modification Networks

Photo-lysine-d2-1 has been utilized to dissect the interactomes of histone H3 lysine 27 acetylation (H3K27ac) and methylation (H3K27me3). Key findings include:

-

H3K27ac: Recruits SWI/SNF chromatin remodelers (e.g., BRG1) and transcriptional coactivators (p300) .

-

H3K27me3: Binds Polycomb repressive complex 2 (PRC2) via EED subunit, facilitating gene silencing.

Table 2: Protein Complexes Identified Using Photo-lysine-d2-1

| PTM Type | Identified Proteins | Biological Role |

|---|---|---|

| Acetylation | BRG1, p300, CBP | Chromatin remodeling |

| Methylation | EED, SUZ12, EZH2 | Gene silencing |

| Ubiquitination | RAD18, BRCA1 | DNA repair |

Kinetic Profiling of PTM Interactions

Time-resolved crosslinking experiments reveal:

-

Rapid binding (t₁/₂ < 1 min): Bromodomains exhibit fast on-rates for acetylated lysines .

-

Slow dissociation (t₁/₂ > 30 min): Tudor domains show prolonged engagement with methylated targets.

Research Advancements Enabled by Photo-lysine-d2-1

Discovery of Novel Methylation-Dependent Interactions

A landmark study by Yang et al. (2016) employed photo-lysine-d2-1 to identify 37 previously uncharacterized readers of histone lysine methylation, including:

-

ZC3H10: A zinc finger protein binding H4K20me2.

Quantitative Proteomics Workflows

Coupling photo-lysine-d2-1 with SILAC (stable isotope labeling by amino acids in cell culture) enables:

-

Absolute quantification of PTM-binding protein abundances across cell cycles.

Technical Considerations and Limitations

Optimal Incorporation Strategies

-

Genetic code expansion: Requires orthogonal tRNA/synthetase pairs (e.g., PylRS/tRNAPyl) for site-specific insertion .

-

Efficiency: Typical incorporation rates range from 60–80% in HEK293T cells.

Challenges in Data Interpretation

-

False positives: Transient or indirect interactions may be captured.

-

Spatial resolution: UV crosslinking radius (~3 Å) limits detection to direct binders .

Future Directions and Innovations

Multiplexed PTM Profiling

Recent efforts combine photo-lysine-d2-1 with photo-arginine probes to simultaneously map arginine and lysine PTM networks.

In Vivo Applications

Preliminary data suggest deuterated photo-lysine derivatives exhibit sufficient stability for short-term (24–48 hr) studies in model organisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume